molecular formula C20H24N4S B11969219 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B11969219
M. Wt: 352.5 g/mol
InChI Key: JVCNICMRHFNHMP-UHFFFAOYSA-N
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Description

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a unique combination of a piperazine ring, a thienopyrimidine core, and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the isopropyl-substituted phenyl group through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The thienopyrimidine core is known to interact with kinase enzymes, potentially inhibiting their activity and leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Phenyl-Substituted Compounds: Compounds with phenyl groups substituted with different alkyl or aryl groups.

Uniqueness: 1-Methyl-4-{5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H24N4S/c1-14(2)15-4-6-16(7-5-15)17-12-25-20-18(17)19(21-13-22-20)24-10-8-23(3)9-11-24/h4-7,12-14H,8-11H2,1-3H3

InChI Key

JVCNICMRHFNHMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C

Origin of Product

United States

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